molecular formula C9H12BrClN2O B6191814 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2648961-72-0

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B6191814
CAS No.: 2648961-72-0
M. Wt: 279.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom on the pyridine ring and a methylamino group attached to the propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride typically involves the following steps:

    Formation of Propanone Moiety: The propanone group can be introduced through various methods, including the reaction of an appropriate ketone precursor with the brominated pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloropyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
  • 1-(5-fluoropyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride
  • 1-(5-iodopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride

Uniqueness

1-(5-bromopyridin-2-yl)-2-(methylamino)propan-1-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen atoms.

Properties

CAS No.

2648961-72-0

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.